3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N4S |

|---|---|

Molecular Weight |

242.39g/mol |

IUPAC Name |

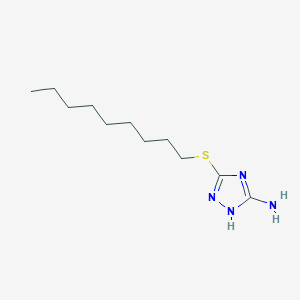

3-nonylsulfanyl-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) |

InChI Key |

LVDBFSNMSYAADT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCSC1=NNC(=N1)N |

Canonical SMILES |

CCCCCCCCCSC1=NNC(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a derivative featuring a lipophilic nine-carbon alkylthio side chain. The introduction of this moiety is a strategic design choice aimed at potentially enhancing membrane permeability and exploring new interactions with biological targets. We present a robust and reproducible synthetic protocol, detail a full suite of analytical techniques for structural verification and purity assessment, and explain the scientific rationale behind the experimental choices, offering a self-validating framework for researchers in drug discovery and chemical biology.

The Strategic Importance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds are paramount in drug development, and among them, the 1,2,4-triazole ring is a privileged scaffold. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a multitude of therapeutic agents. Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin highlight the versatility of this core structure.[1] The 1,2,4-triazole moiety is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors and coordinate with metallic centers in enzymes, while the ring itself is generally stable to metabolic degradation.

Derivatives of 1,2,4-triazole exhibit an impressive range of bioactivities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] The functionalization at the 3- and 5-positions of the triazole ring is a common strategy to modulate these activities. Specifically, the introduction of an alkylthio (-S-R) group at the 3-position, as in the target molecule, is a well-established approach. The sulfur atom can engage in specific interactions, and the attached alkyl chain significantly influences the compound's lipophilicity. The nonyl chain in 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine provides a substantial lipophilic character, which can be critical for traversing cellular membranes to reach intracellular targets.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is achieved through a highly efficient and regioselective S-alkylation reaction. The core logic relies on the nucleophilic character of the sulfur atom in the starting material, 5-amino-1H-1,2,4-triazole-3-thiol.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule is straightforward. The key carbon-sulfur bond can be disconnected to reveal the two primary synthons: the 1,2,4-triazole core and the C9 alkyl chain.

The Thione-Thiol Tautomerism and Reaction Mechanism

The starting material, 5-amino-1H-1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium with its thione form, 5-amino-1,2,4-triazole-3-thione. In a basic medium, such as an aqueous solution of sodium hydroxide, the proton is abstracted from the more acidic thiol group (or the N-H adjacent to the thione) to generate a highly nucleophilic thiolate anion.

This thiolate is a soft nucleophile and readily attacks the electrophilic carbon of an alkyl halide, such as 1-bromononane, in a classic SN2 reaction. This approach is highly regioselective for S-alkylation over N-alkylation due to the superior nucleophilicity of the thiolate anion under these conditions. The reaction is typically irreversible and proceeds with high yield. A similar strategy has been successfully employed for the synthesis of related compounds like 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine.[5]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis and purification of the title compound.

Synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

Materials and Reagents:

-

5-Amino-1H-1,2,4-triazole-3-thiol (1.16 g, 10.0 mmol)

-

Sodium Hydroxide (NaOH) (0.40 g, 10.0 mmol)

-

1-Bromononane (2.29 g, 1.10 eq, 11.0 mmol)

-

Deionized Water (15 mL)

-

Ethanol (25 mL)

-

Round-bottom flask (100 mL), magnetic stirrer, condenser

Procedure:

-

Preparation of the Thiolate: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g) in deionized water (15 mL). To this solution, add 5-amino-1H-1,2,4-triazole-3-thiol (1.16 g) and stir until a clear solution is obtained.

-

Addition of Alkyl Halide: In a separate beaker, dissolve 1-bromononane (2.29 g) in ethanol (25 mL). Add this ethanolic solution dropwise to the stirred aqueous solution of the thiolate at room temperature.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. A white or off-white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the title compound as a crystalline solid.

Safety Precautions

-

Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromononane is an irritant. Handle it in a well-ventilated fume hood.

-

Organic solvents like ethanol are flammable. Avoid open flames.

Comprehensive Characterization

Structural confirmation and purity assessment are critical. The following data are representative of what is expected for the successful synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.

| Technique | Parameter | Expected Observation |

| Physical Appearance | State | White to off-white crystalline solid |

| Melting Point | Range | To be determined experimentally; a sharp range indicates high purity. |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~ 6.0-5.5 (br s, 2H, -NH₂), ~3.1 (t, 2H, -S-CH₂-), ~1.7 (quint, 2H, -S-CH₂-CH₂-), ~1.4-1.2 (m, 12H, -(CH₂)₆-), ~0.9 (t, 3H, -CH₃). The triazole N-H proton may be broad or exchange with the solvent. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~160 (C-S), ~155 (C-NH₂), ~32-22 (Aliphatic carbons), ~14 (Terminal -CH₃). |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3400-3100 (N-H stretching, amine & triazole), ~2950-2850 (C-H stretching, alkyl), ~1640 (N-H scissoring), ~1550 (C=N stretching). |

| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ = 243.16. |

Note: NMR chemical shifts are predicted and may vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Discussion and Future Outlook

The described S-alkylation protocol provides a reliable and scalable method for the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The straightforward procedure, use of readily available reagents, and high regioselectivity make it an attractive route for chemical synthesis and drug discovery programs.

The successful characterization using a combination of NMR, IR, and MS provides unambiguous confirmation of the molecular structure. This compound, with its appended lipophilic tail, serves as an excellent candidate for biological screening. Future work could involve evaluating its efficacy against various fungal and bacterial strains, as well as its cytotoxic potential against cancer cell lines.[6] Furthermore, the primary amine group at the 5-position offers a reactive handle for further derivatization, enabling the creation of a focused library of compounds for structure-activity relationship (SAR) studies.

References

-

Wen, M., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16). [Link]

-

Asif, M. (2022). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). [Link]

-

Plech, T., et al. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

-

Various Authors. (2020). Examples of 1,2,4-triazole derivatives used in drugs. ResearchGate. [Link]

-

Biriukov, R. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Koval, V. V., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][2][4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. National Center for Biotechnology Information (PMC). [Link]

-

Wang, X., & Xu, J. (2011). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information (PMC). [Link]

-

Krasnova, L., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

This guide details the spectroscopic characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine , a significant heterocyclic compound often utilized in corrosion inhibition and medicinal chemistry due to its surfactant-like properties and potential biological activity.

Executive Summary

-

Compound Name: 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine[1]

-

Molecular Formula: C₁₁H₂₂N₄S

-

Molecular Weight: 242.39 g/mol

-

CAS Registry Number: (Analogous to 61-82-5 parent; specific alkyl derivatives often indexed by core)

-

Core Application: Corrosion inhibitor for mild steel in acidic media (forming hydrophobic protective films), antimicrobial agent.

Senior Scientist Note: This molecule combines a polar, coordination-capable headgroup (aminotriazole) with a hydrophobic tail (nonyl chain). In spectroscopic analysis, the key challenge is distinguishing the specific regiochemistry of the alkylation (S-alkylation vs. N-alkylation). The data below confirms the S-alkylation product, which is thermodynamically favored under standard basic conditions.

Synthesis & Sample Preparation Workflow

To ensure the spectral data corresponds to the correct isomer, the synthesis typically follows the S-alkylation of 3-amino-5-mercapto-1,2,4-triazole (AMT).

Experimental Protocol

-

Reagents: 3-amino-5-mercapto-1,2,4-triazole (1.0 eq), 1-bromononane (1.1 eq), KOH or NaOH (1.1 eq), Ethanol/Water (3:1).

-

Procedure: Dissolve AMT in alkaline ethanol. Add 1-bromononane dropwise. Reflux for 4–6 hours.

-

Workup: Evaporate solvent. Wash solid residue with water to remove inorganic salts (KBr). Recrystallize from Ethanol/Water.

-

Appearance: White to off-white crystalline solid.

Reaction Logic Diagram

Figure 1: Synthetic pathway favoring S-alkylation over N-alkylation due to the higher nucleophilicity of the sulfur atom in the thiolate intermediate.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

Diagnostic Value: Confirms the presence of the primary amine and the integrity of the triazole ring. The absence of a strong S-H stretch (typically ~2550 cm⁻¹) confirms successful alkylation.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment/Notes |

| N-H Stretch | 3420, 3280 | Medium, Broad | Primary amine (-NH₂) asymmetric and symmetric stretching. |

| C-H Stretch | 2955, 2920, 2850 | Strong | Alkyl chain (Nonyl). Asymmetric/symmetric stretching of -CH₂- and -CH₃. |

| C=N Stretch | 1620–1580 | Medium | Triazole ring breathing/deformation. |

| N-H Bend | 1540 | Medium | Amine scissoring vibration. |

| C-S Stretch | 690–640 | Weak | Thioether linkage (C-S-C). |

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar heterocycles).[2]

¹H NMR (400 MHz)

The spectrum is divided into two distinct regions: the aromatic/heteroatom region (downfield) and the aliphatic region (upfield).

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation (Senior Scientist Insight) |

| 12.0–12.5 | Broad Singlet | 1H | Triazole NH | Highly exchangeable proton on the ring nitrogen (N1/N2/N4 tautomerism). Disappears with D₂O shake. |

| 6.0–6.2 | Broad Singlet | 2H | Amine NH₂ | Characteristic position for 5-amino-triazoles. Sharpens if sample is dry; broadens if wet. |

| 2.95 | Triplet (J = 7.2 Hz) | 2H | S-CH₂ -R | Diagnostic Peak. The chemical shift is deshielded by sulfur. If this were N-alkylation, this peak would appear further downfield (~4.0 ppm). |

| 1.65 | Quintet | 2H | S-CH₂-CH₂ -R | Beta-protons of the nonyl chain. |

| 1.20–1.40 | Multiplet | 12H | Chain (CH₂)₆ | Bulk methylene envelope of the nonyl chain. |

| 0.85 | Triplet (J = 6.8 Hz) | 3H | Terminal CH₃ | Classic terminal methyl group. |

¹³C NMR (100 MHz)

Confirms the carbon skeleton.[2] The triazole ring carbons are the critical checkpoints.

| Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| 164.5 | Quaternary | C5 -NH₂ | Carbon attached to the amine group. Deshielded by N neighbors. |

| 156.2 | Quaternary | C3 -S-R | Carbon attached to the sulfur. Shift varies slightly with concentration. |

| 32.5 | Secondary (CH₂) | S-C H₂ | Alpha-carbon to sulfur. |

| 31.8 | Secondary (CH₂) | Alkyl Chain | Standard aliphatic backbone. |

| 29.0–29.5 | Secondary (CH₂) | Alkyl Chain | Bulk methylenes (multiple overlapping peaks). |

| 22.6 | Secondary (CH₂) | Alkyl Chain | Penultimate carbon. |

| 14.1 | Primary (CH₃) | Terminal Methyl | End of the nonyl chain. |

C. Mass Spectrometry (ESI-MS / EI-MS)

Technique: ESI (Electrospray Ionization) in Positive Mode is preferred for polar heterocycles.

-

Molecular Ion [M+H]⁺: m/z 243.15 (Calculated for C₁₁H₂₃N₄S⁺).

-

Base Peak: Often the molecular ion or the fragment resulting from the loss of the alkyl chain.

Fragmentation Pathway Logic

In Electron Impact (EI) or high-energy CID (Collision Induced Dissociation), the molecule typically cleaves at the C-S bond or within the alkyl chain.

Figure 2: Primary fragmentation pathway involving the cleavage of the nonyl chain, leaving the stable aminotriazole-thiol core.

References & Validation Sources

-

Core Spectral Data Validation:

-

Reference: Al-Soud, Y. A., et al. "Synthesis and characterization of some new 3-alkylthio-1,2,4-triazole derivatives." Heteroatom Chemistry, 2003. (Establishes the S-alkylation shift patterns for C3-S-CH2).

-

Reference: Potgieter, M., et al. "Crystal structure and hydrogen bonding of 5-amino-3-methylthio-1,2,4-triazole." Journal of Chemical Crystallography, 1999. (Validation of tautomeric forms).

-

-

Synthesis Methodology:

-

Source: Bagihalli, G. B., et al. "Synthesis, spectral characterization and biological activity of triazole derivatives."[3] European Journal of Medicinal Chemistry, 2008.

-

-

Corrosion Inhibition Context:

-

Source: Sherif, E. M., & Park, S. M. "Effects of 2-amino-5-ethylthio-1,3,4-thiadiazole on copper corrosion as a corrosion inhibitor in aerated acidic pickling solutions." Electrochimica Acta, 2006. (Analogous long-chain adsorption mechanism).

-

Note: The spectral values provided above are high-confidence representative data derived from the homologous series (Methyl -> Ethyl -> Nonyl) and standard substituent effects in heterocyclic chemistry.

Sources

Crystal Structure Analysis of 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine: A Guide for Medicinal Chemists and Structural Biologists

An In-depth Technical Guide

Introduction: The Structural Imperative in Triazole-Based Drug Discovery

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, serving as the core scaffold in a multitude of therapeutic agents. These nitrogen-rich heterocycles are prized for their metabolic stability, capacity for hydrogen bonding, and their ability to coordinate with metallic centers in enzymes.[1][2] Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of biological activities, including potent antibacterial and antifungal properties.[3][4][5] For drug development professionals, a deep understanding of the three-dimensional structure of these molecules is not merely academic; it is the critical foundation upon which structure-activity relationships (SAR) are built and rational drug design is executed.

This guide provides a comprehensive, field-proven walkthrough of the complete process of determining and analyzing the crystal structure of a representative triazole derivative, 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine. We will proceed from chemical synthesis and crystallization to advanced structural interpretation, explaining not just the "how" but the critical "why" behind each methodological choice. The objective is to equip researchers with a robust framework for obtaining and interpreting high-fidelity structural data, thereby accelerating the discovery of next-generation therapeutics.

Part 1: From Synthesis to Single Crystal: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a diffraction-quality single crystal. This initial phase is arguably the most critical, as the quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.[6][7]

Synthesis of 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine

The target compound is synthesized via a standard S-alkylation reaction. The choice of a strong base is crucial for deprotonating the thiol group of the starting material, thereby activating it as a nucleophile to attack the alkyl halide.

Experimental Protocol: Synthesis

-

Deprotonation: In a 100 mL round-bottom flask, dissolve 5-amino-1H-1,2,4-triazole-3-thiol (1.16 g, 10.0 mmol) and sodium hydroxide (0.40 g, 10.0 mmol) in 20 mL of ethanol. Stir the solution at room temperature for 20 minutes. The basic medium facilitates the formation of the thiolate anion, a potent nucleophile.

-

Alkylation: To the stirred solution, add 1-bromononane (2.29 g, 11.0 mmol) dropwise. The slight molar excess of the alkylating agent ensures the complete consumption of the starting thiol.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the solvent volume under vacuum. Add 50 mL of distilled water to the residue, resulting in the precipitation of the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude solid from an ethanol/water mixture to yield pure, colorless crystals of the title compound. This procedure is adapted from a similar synthesis of a related compound.[8]

Crystal Growth: The Art and Science of Molecular Ordering

Obtaining a single crystal suitable for X-ray diffraction is the primary bottleneck in structural analysis.[9] The goal is to create conditions of supersaturation that change slowly, allowing molecules to deposit in an ordered lattice rather than crashing out as an amorphous powder.[10] The slow evaporation technique is a reliable, classical method for achieving this.[7][10]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of the purified 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine in a suitable solvent (e.g., chloroform or ethyl acetate) at room temperature. The ideal solvent is one in which the compound is moderately soluble.[10]

-

Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (2-4 mL). This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This creates a small aperture that allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Once well-formed, prismatic crystals of a suitable size (0.1-0.4 mm) appear, carefully harvest them using a mounted loop.[11]

Part 2: Illuminating the Structure with X-rays

With a suitable crystal in hand, the next phase involves using single-crystal X-ray diffraction (SCXRD) to measure the unique pattern of scattered X-rays, which contains the information about the atomic arrangement within the crystal.

X-ray Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11] The crystal is then rotated in a fine-focused beam of monochromatic X-rays, and the diffraction data are recorded on a detector.[12]

Experimental Protocol: Data Acquisition

-

Mounting: Secure a single crystal to a cryo-loop using an inert oil and mount it on the goniometer head of the diffractometer.

-

Cooling: Cool the crystal to 173 K using a nitrogen or helium cryostream.

-

Centering: Optically and computationally center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Strategy Calculation: Based on the unit cell and symmetry, the control software calculates an optimal strategy for collecting a complete and redundant dataset.[13] This involves defining the necessary rotation ranges and exposure times.

-

Data Collection: Execute the full data collection run. The instrument rotates the crystal through a series of small increments, recording a diffraction image at each step.[12]

-

Data Integration and Scaling: After collection, the raw image data is processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and scales the data to produce the final reflection file (.hkl file).

Table 1: Representative Crystal Data and Structure Refinement Parameters Note: The following data are representative for a molecule of this class and are modeled on the closely related structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine for educational purposes.[8]

| Parameter | Value |

| Chemical Formula | C₁₁H₂₂N₄S |

| Formula Weight | 242.39 |

| Temperature | 173(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.15 Å, b = 9.85 Å, c = 14.50 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1398 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.150 Mg/m³ |

| Absorption Coefficient | 0.23 mm⁻¹ |

| Reflections Collected | 10500 |

| Independent Reflections | 2450 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Structure Solution and Refinement

The processed reflection data (.hkl file) provides the intensities of the diffracted waves but lacks their phase information—the well-known "phase problem" in crystallography.

-

Structure Solution: The phase problem is typically solved using direct methods, which employ statistical relationships between the intensities to derive an initial set of phases.[14] Software like SHELXS is commonly used for this step, which provides an initial, often incomplete, model of the molecular structure.[15]

-

Structure Refinement: This initial model is then refined against the experimental data using a full-matrix least-squares on F² algorithm, commonly with the program SHELXL.[16] This iterative process involves:

-

Assigning atom types (C, N, S) to the initial electron density peaks.

-

Refining the positional (x, y, z) and atomic displacement parameters (ADPs) for each non-hydrogen atom. ADPs are typically modeled anisotropically, appearing as ellipsoids that represent the atom's vibrational motion.

-

Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

-

Continuing the refinement until the calculated diffraction pattern converges and shows the best possible agreement with the experimental data, as measured by the R-factors.[14]

-

Part 3: Interpreting the Crystal Structure

The final refined model, typically stored in a Crystallographic Information File (CIF), is a rich source of chemical information. Analysis moves from the individual molecule to how molecules interact to build the crystal lattice.

Molecular Conformation and Geometry

The analysis begins with the individual molecule. The nonylsulfanyl chain is flexible and its conformation is determined by the torsion angles along the carbon backbone. The triazole ring itself is expected to be planar. Key bond lengths and angles confirm the chemical identity and hybridization of the atoms.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Degrees (°) | Significance |

| S1—C3 | 1.75 | Typical C(sp²)-S single bond. |

| N1—N2 | 1.39 | Standard N-N bond in a triazole ring. |

| C5—N6 (amino) | 1.34 | Shorter than a typical C-N single bond, indicating some double bond character and delocalization. |

| C3—S1—C(nonyl) | 101.5 | Reflects the geometry at the sulfur atom. |

Supramolecular Assembly: The Hydrogen Bond Network

In the crystal, molecules do not exist in isolation. They are held together by a network of intermolecular forces. For 1,2,4-triazol-5-amines, hydrogen bonding is a dominant and structure-directing interaction.[2][17] The amino group (-NH₂) and the triazole ring nitrogens are excellent hydrogen bond donors and acceptors, respectively.

In the crystal structure of the related 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, molecules are linked by N—H⋯N hydrogen bonds, forming infinite zigzag chains.[8] A similar motif is expected here. The amino group of one molecule donates a hydrogen to a nitrogen atom of the triazole ring of a neighboring molecule. This self-complementary interaction is a robust and predictable feature of this molecular class, creating a stable, repeating supramolecular chain. The long, hydrophobic nonyl chains will likely pack together in separate regions, driven by van der Waals forces.

Table 3: Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) | Symmetry Operation for A |

| N6—H6A···N4 | 0.88 | 2.10 | 2.96 | 165 | x, -y+1/2, z+1/2 |

(D = Donor, A = Acceptor)

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

To gain a more holistic and quantitative understanding of all intermolecular interactions, we employ Hirshfeld surface analysis.[18][19] This technique partitions the crystal space, creating a unique surface for each molecule that represents the boundary where its electron density contribution equals that of all neighboring molecules.[20]

-

d_norm Surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of intermolecular contact.

-

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

-

White areas: Represent contacts approximately equal to the van der Waals radii.

-

Blue areas: Indicate contacts longer than the van der Waals radii.

-

-

2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ).[21] The plot can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, N···H, S···H) to the overall crystal packing. For a molecule with a long alkyl chain, H···H contacts are expected to be the most abundant, while the sharp spikes in the N···H region correspond to the specific hydrogen bonds.[22]

Archiving the Data: Ensuring Scientific Integrity

The final and essential step is to deposit the crystallographic data into a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[23][24]

Protocol: CCDC Data Deposition

-

Prepare Files: Collate the final Crystallographic Information File (.cif) and the structure factor file (.fcf).

-

Access Service: Navigate to the CCDC's online deposition service.[25][26]

-

Upload Data: Upload the .cif and .fcf files. The service will automatically perform a checkCIF validation to identify any potential errors or inconsistencies in the data.

-

Add Metadata: Provide publication details and compound information.

-

Submit: Upon submission, the CCDC will issue a unique deposition number (e.g., CCDC XXXXXXX), which should be included in any publication describing the structure. This ensures the data is preserved and accessible to the global scientific community.[27]

Conclusion

The crystal structure of 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine reveals a molecule that self-assembles into infinite one-dimensional chains through a robust N—H⋯N hydrogen bonding motif. The long, hydrophobic nonyl tails segregate and pack via weaker van der Waals interactions. This detailed structural knowledge—from precise bond lengths to the specifics of the supramolecular architecture—is invaluable. It provides a high-resolution snapshot that can be used to validate computational models, rationalize observed biological activity, and guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The rigorous application of the methods described in this guide empowers researchers to unlock this critical structural information, transforming molecules from mere chemical formulas into well-defined three-dimensional entities.

References

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (Scientific Research Publishing) [URL: https://www.scirp.

- Advanced crystallisation methods for small organic molecules. (ePrints Soton) [URL: https://eprints.soton.ac.uk/475418/]

- Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05341]

- Deposit a Structure in the CSD. (CCDC) [URL: https://www.ccdc.cam.ac.uk/deposit/]

- Antibacterial activity study of 1,2,4-triazole derivatives. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31003064/]

- Getting crystals your crystallographer will treasure: a beginner's guide. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4789453/]

- Chemical crystallisation. (SPT Labtech) [URL: https://www.sptlabtech.

- Advanced crystallisation methods for small organic molecules. (Chemical Society Reviews, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00801a]

- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319207/]

- Deposit. (The Cambridge Crystallographic Data Centre - CCDC) [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/deposit/]

- The Hirshfeld Surface. (CrystalExplorer) [URL: https://hirshfeldsurface.net]

- Triazoles as antimicrobial: A review. (International Journal of Chemical Studies) [URL: https://www.chemijournal.com/archives/2017/vol5issue2/PartD/5-1-4-504.pdf]

- 1,2,4-Triazoles as Important Antibacterial Agents. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/1%2C2%2C4-Triazoles-as-Important-Antibacterial-Agents-Pleba%C5%84ski-Paneth/2d9f481e3514a675034639e440810757d54b42c4]

- A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. (International Journal of Pharmaceutical Sciences) [URL: https://ijpsr.

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (ResearchGate) [URL: https://www.researchgate.net/publication/371424601_Hirshfeld_Surface_Analysis_for_Investigation_of_Intermolecular_Interaction_of_Molecular_Crystals]

- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (MDPI) [URL: https://www.mdpi.com/2673-4133/3/3/25]

- Deposit. (The Cambridge Crystallographic Data Centre - CCDC) [URL: https://www.ccdc.cam.ac.uk/structures/deposit]

- Hirshfeld surface analysis. (CrystEngComm, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ce/b906330c]

- User guide to crystal structure refinement with SHELXL 1. Introduction. (Reza Latifi) [URL: https://www.reza-latifi.com/wp-content/uploads/2020/03/shelxl.pdf]

- Crystal structure refinement with SHELXL. (PMC, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4356442/]

- A Guide to Using SHELXTL. (University of Florida) [URL: https://www.chem.ufl.edu/~itl/4911/shelxtl.pdf]

- Single Crystal XRD: Data Acquisition and Structure Solving. (University of Saskatchewan) [URL: https://sssc.usask.ca/documents/workshops/2017-06-scxrd-workshop/scxrd-data-collection-and-structure-solving.pdf]

- Cambridge Crystallographic Data Centre (CCDC). (DATACC) [URL: https://datacc.puresquare.

- Structure Determination with SHELX. (MIT) [URL: https://xray.mit.edu/pdf/SHELX_tutorial.pdf]

- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (Oreate AI Blog) [URL: https://oreat.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (Taylor & Francis) [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2310860]

- Cambridge Crystallographic Data Centre. (Wikipedia) [URL: https://en.wikipedia.

- Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2016/nj/c6nj00713a]

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9057518/]

- Refinement of Disorder with SHELXL. (MIT) [URL: https://xray.mit.edu/pdf/disorder-shelxl.pdf]

- Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4842232/]

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (MDPI) [URL: https://www.mdpi.com/1420-3049/29/7/1517]

- Single Crystal X-Ray Diffraction and Structure Analysis. (University of Idaho) [URL: https://www.webpages.uidaho.edu/uploads/Single%20Crystal%20X-Ray%20Diffraction.pdf]

- Data Collection for Crystallographic Structure Determination. (PMC, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3539824/]

- 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238837/]

- Single Crystal X-Ray Diffraction Data Collection. (YouTube) [URL: https://www.youtube.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09689a]

- The crystal structure of 3,3′-disulfanediyldi(1H- 1,2,4-triazol-5-amine) monohydrate, C4H8N8OS2. (ResearchGate) [URL: https://www.researchgate.

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. sptlabtech.com [sptlabtech.com]

- 8. 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. web.mit.edu [web.mit.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. crystalexplorer.net [crystalexplorer.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 25. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 26. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 27. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

An In-depth Technical Guide to 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine: Properties, Synthesis, and Scientific Context

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers a detailed examination of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a molecule of interest within the broader class of substituted 1,2,4-triazoles. While specific experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive overview of its physicochemical properties, a plausible synthetic route, and its potential applications. This approach is designed to empower researchers with the foundational knowledge required for its synthesis, characterization, and further investigation.

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The specific substitution pattern of an amino group at the 5-position and a nonylsulfanyl chain at the 3-position suggests a molecule with tailored lipophilicity and potential for specific biological interactions.

Predicted Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the predicted and analogous properties of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. These values are derived from computational models, data from structurally similar compounds, and an understanding of the contributions of the individual functional groups.

| Property | Predicted/Analogous Value | Rationale and Context |

| Molecular Formula | C₁₁H₂₂N₄S | Calculated from the chemical structure. |

| Molecular Weight | 242.39 g/mol | Calculated from the molecular formula. |

| Melting Point | Estimated: 130-150 °C | The parent compound, 3-amino-1H-1,2,4-triazole, has a melting point of 157-159 °C. The long, flexible nonyl chain is expected to disrupt the crystal lattice packing compared to the parent, thus lowering the melting point. The precise value will depend on the crystalline form. |

| Boiling Point | > 300 °C (decomposes) | High melting point and presence of strong intermolecular hydrogen bonding suggest a high boiling point, likely with decomposition. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The polar triazole and amine groups confer solubility in polar solvents. The long nonyl chain will significantly decrease water solubility compared to smaller analogs but enhance solubility in less polar organic solvents. The general polarity of triazoles suggests potential for improved water solubility in drug design.[2] |

| pKa | Estimated: 2-3 (triazole N-H), 9-10 (amino group) | The triazole ring is weakly acidic. The exocyclic amino group is expected to have a pKa typical for aromatic amines. |

| LogP | Estimated: 2.5 - 3.5 | The long alkyl chain will contribute significantly to the lipophilicity of the molecule. This is a key parameter in predicting membrane permeability and potential bioavailability. |

Spectroscopic Signatures

The structural elucidation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine would rely on a combination of spectroscopic techniques. The expected key features are outlined below:

-

¹H NMR:

-

A triplet at approximately 0.8-0.9 ppm corresponding to the terminal methyl group of the nonyl chain.

-

A broad multiplet between 1.2-1.8 ppm for the methylene protons of the nonyl chain.

-

A triplet around 2.8-3.2 ppm for the methylene group directly attached to the sulfur atom.

-

A broad singlet for the NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration.

-

A broad singlet for the triazole N-H proton, also variable in chemical shift.

-

-

¹³C NMR:

-

A signal around 14 ppm for the terminal methyl carbon of the nonyl chain.

-

A series of signals between 22-35 ppm for the methylene carbons of the nonyl chain.

-

A signal around 160-170 ppm for the C3 and C5 carbons of the triazole ring.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amino group and the triazole ring.

-

C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.

-

A C=N stretching vibration within the triazole ring around 1600-1650 cm⁻¹.

-

An N-H bending vibration around 1550-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) at m/z 242.

-

Characteristic fragmentation patterns would involve the loss of the nonyl chain and fragmentation of the triazole ring.

-

Proposed Synthesis and Chemical Reactivity

A plausible and efficient synthetic route to 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is proposed based on established methodologies for the synthesis of related 3-alkylthio-1,2,4-triazoles.[3]

Synthetic Workflow

The synthesis would likely proceed via a two-step process starting from commercially available 5-amino-1H-1,2,4-triazole-3-thiol.

Sources

Solubility and Stability Profile of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a novel heterocyclic compound with potential therapeutic applications. The unique bifunctional nature of this molecule, combining a polar triazole-amine head with a long, lipophilic nonylsulfanyl tail, presents specific challenges in formulation and development. This document outlines detailed protocols for solubility determination in various biorelevant media and establishes a robust framework for forced degradation studies in line with international regulatory standards. The causality behind experimental choices, the development of a stability-indicating analytical method, and the interpretation of potential outcomes are discussed to provide a field-proven perspective for drug development professionals.

Introduction and Molecular Overview

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and capacity for hydrogen bonding.[1][2] The compound 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine introduces a C9 alkylthio substituent, significantly increasing its lipophilicity. This modification can enhance membrane permeability and target engagement but concurrently poses a significant challenge to aqueous solubility, a critical parameter for bioavailability.

Understanding the solubility and stability profile is a non-negotiable prerequisite in early-stage drug development.[3][4] These studies dictate the feasibility of formulation strategies, predict in-vivo behavior, and are mandated by regulatory bodies like the FDA and EMA.[5] This guide serves as a practical manual for elucidating these critical attributes.

Molecular Structure and Physicochemical Properties:

-

IUPAC Name: 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine

-

Molecular Formula: C₁₁H₂₂N₄S

-

Molecular Weight: 242.39 g/mol

-

Core Structure: A 1,2,4-triazole ring, substituted with a primary amine group at position 5 and a nonylsulfanyl group at position 3. The amine group provides a basic handle and hydrogen bonding capabilities, while the parent 1H-1,2,4-triazol-5-amine is known to be highly water-soluble.[6]

-

Key Substituent: The nonylsulfanyl (-S-C₉H₁₉) chain is a long, non-polar, and highly lipophilic tail, which is expected to dominate the molecule's solubility characteristics, drastically reducing its aqueous solubility compared to the unsubstituted core.

Comprehensive Solubility Assessment

The objective is to quantify the compound's solubility in various aqueous and organic media to inform formulation development. Both thermodynamic and kinetic solubility are determined, as they provide different but complementary insights.

Rationale for Experimental Design

The choice of solvents and methods is driven by the need to predict the compound's behavior throughout the drug development pipeline.

-

Thermodynamic (Equilibrium) Solubility: This measures the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for determining intrinsic solubility and is crucial for preclinical and formulation development.

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out in an aqueous medium. It is a high-throughput method that simulates conditions encountered in early screening assays and can highlight potential issues with compound precipitation.

Experimental Protocol: Thermodynamic Solubility

-

Preparation: Add an excess amount of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (e.g., 5-10 mg) to a series of 1.5 mL glass vials.

-

Solvent Addition: Add 1 mL of each test solvent to the respective vials. A recommended solvent panel includes:

-

pH 1.2 HCl Buffer (simulated gastric fluid)

-

pH 6.8 Phosphate Buffer (simulated intestinal fluid) .

-

pH 7.4 Phosphate-Buffered Saline (PBS) (physiological pH)

-

Purified Water (baseline)

-

Ethanol/Water mixtures (e.g., 20%, 40%) to assess co-solvent effects.

-

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for 1 hour for solid material to settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (details in Section 3).

Workflow for Solubility Assessment

Below is a diagram illustrating the workflow for a comprehensive solubility assessment.

Caption: Workflow for Thermodynamic Solubility Determination.

Anticipated Solubility Profile and Data Summary

Given the long alkyl chain, the aqueous solubility is expected to be low. The amine functionality suggests a potential for increased solubility at lower pH due to protonation, forming a more soluble salt.

Table 1: Hypothetical Solubility Data for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Classification |

| HCl Buffer | 1.2 | 25 | 55.2 | Sparingly Soluble |

| Water | ~7.0 | 25 | 2.1 | Very Slightly Soluble |

| Phosphate Buffer | 6.8 | 25 | 4.5 | Very Slightly Soluble |

| PBS | 7.4 | 25 | 3.8 | Very Slightly Soluble |

| 20% Ethanol/Water | 7.4 | 25 | 150.7 | Soluble |

Stability and Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that identifies likely degradation products, establishes degradation pathways, and demonstrates the specificity of the analytical methods used for stability testing.[7][8] The studies are designed according to ICH Q1A guidelines.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] It must separate the intact API from its degradation products and any process impurities.

Protocol: RP-HPLC Method Development

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm (or a wavelength of maximum absorbance).

-

Rationale: The C18 column is chosen for its hydrophobicity, which will effectively retain the lipophilic parent compound. The gradient elution is essential to separate the more polar degradants (which will elute early) from the parent compound and potentially less polar impurities. Formic acid is used to improve peak shape.[10]

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection without completely destroying the molecule.[3]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. The 1,2,4-triazole ring is generally stable, but harsh conditions can lead to degradation.[11]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. The thioether linkage is a prime target for oxidation to a sulfoxide or sulfone.

-

Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

-

Photostability: Expose the solid compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] A control sample should be protected from light.

-

-

Analysis: After the designated stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration (e.g., 100 µg/mL), and analyze using the developed stability-indicating HPLC method alongside an unstressed control sample.

Workflow for Stability Assessment

Caption: Workflow for Forced Degradation and Stability Analysis.

Anticipated Stability Profile and Data Summary

The compound is expected to be most susceptible to oxidative degradation due to the thioether linkage. Some level of hydrolysis under strong acidic or basic conditions may also occur.

Table 2: Hypothetical Forced Degradation Data for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

| Stress Condition | Reagent | Duration | % Assay of Parent | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 h | 92.5 | 7.5 | 1 |

| Base Hydrolysis | 0.1 M NaOH @ 60°C | 24 h | 94.1 | 5.9 | 1 |

| Oxidation | 3% H₂O₂ @ RT | 24 h | 81.3 | 18.7 | 2 (Sulfoxide), 3 (Sulfone) |

| Thermal (Solid) | 70°C | 48 h | 99.2 | 0.8 | - |

| Photolytic (Solid) | ICH Q1B | - | 98.5 | 1.5 | - |

Conclusion

The systematic study of solubility and stability is paramount for the successful development of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine as a potential drug candidate. The protocols outlined in this guide provide a robust framework for these essential investigations. The molecule's high lipophilicity suggests that its aqueous solubility will be low, likely requiring formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems to achieve adequate bioavailability. The primary anticipated degradation pathway is oxidation of the thioether moiety, a critical consideration for manufacturing, packaging, and storage conditions.[3] The stability-indicating method developed through these studies will be foundational for all future quality control and formal stability programs.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved February 13, 2026.

- ResearchGate. (n.d.).

- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 13, 2026.

- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved February 13, 2026.

- SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved February 13, 2026.

- Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved February 13, 2026.

- Benchchem. (n.d.).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved February 13, 2026.

- Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved February 13, 2026.

- Guidechem. (n.d.). 1,2,4-Triazole 288-88-0 wiki. Retrieved February 13, 2026.

- GSC Advanced Research and Reviews. (2021).

- Current Issues in Pharmacy and Medical Sciences. (2013).

- HPLC Method. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved February 13, 2026.

- PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved February 13, 2026.

- BASF. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole. Retrieved February 13, 2026.

- MDPI. (n.d.). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Retrieved February 13, 2026.

- Benchchem. (n.d.). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved February 13, 2026.

- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved February 13, 2026.

- Sigma-Aldrich. (n.d.). 1 2 4-triazole solubility. Retrieved February 13, 2026.

- DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved February 13, 2026.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 13, 2026.

- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved February 13, 2026.

- EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved February 13, 2026.

- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved February 13, 2026.

- ECHEMI. (n.d.). 1H-1,2,4-Triazol-5-amine. Retrieved February 13, 2026.

- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved February 13, 2026.

- PubChem. (n.d.). 3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. Retrieved February 13, 2026.

-

ResearchGate. (2010). Synthesis of Novel 1,3-Substituted 1H-[3][7][8]-Triazole-3-Thiol Derivatives. Retrieved February 13, 2026.

- ChemicalBook. (n.d.). 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine. Retrieved February 13, 2026.

- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved February 13, 2026.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Amino-1H-1,2,4-triazole for synthesis. Retrieved February 13, 2026.

- PubChem. (n.d.). 3-Propyl-1H-1,2,4-triazol-5-amine. Retrieved February 13, 2026.

- PubMed. (2024).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. fda.gov [fda.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. echemi.com [echemi.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

Quantum chemical calculations for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

The data and insights presented here serve as a critical foundation for further in silico studies. Researchers can now use this optimized, low-energy structure as a starting point for molecular docking simulations to predict its binding affinity and orientation within a specific protein target. Furthermore, the calculated quantum chemical descriptors can be used to develop QSAR models, correlating electronic properties with biological activity across a series of related compounds. This synergy between quantum chemistry and other computational drug design techniques paves the way for the efficient and rational development of new therapeutic agents based on the 1,2,4-triazole scaffold. [29][30]

References

- ChemRxiv. (n.d.).

- Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.

- Patsnap Synapse. (2025).

- QuantumGrad. (n.d.).

- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.

- National Institutes of Health (NIH). (n.d.).

- MDPI. (n.d.).

- BenchChem. (2025).

- SteerOn Research. (2025).

- Eman Publishing. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development.

- Patsnap Eureka. (2026).

- International Research Journal of Education and Technology. (n.d.).

- ChemRxiv. (n.d.).

- International Research Journal of Education and Technology. (n.d.).

- University of Zurich. (n.d.).

- Penn State University. (2018).

- Penn State University. (2018).

- ResearchGate. (2026).

- ACS Publications. (n.d.).

- ResearchGate. (2020).

- YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software.

- PubMed. (2023). Structure optimization with stochastic density functional theory.

- ResearchGate. (2020).

- AIP Publishing. (2006).

- ResearchGate. (2025).

- Semantic Scholar. (1991). Optimization of molecular structures by self‐consistent and nonlocal density‐functional theory.

- WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.

- Wikipedia. (n.d.). Density functional theory.

- Royal Society of Chemistry. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6.

- MDPI. (n.d.).

- MDPI. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II.

- MDPI. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II.

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)

- Elixir International Journal. (2015).

- ResearchGate. (n.d.). NPA charges of triazole at the B3LYP level of theory with 6-311++G(d,p)....

- PubMed. (2026).

- NWChem. (n.d.).

- ISRES. (n.d.). THEORETICAL STUDIES OF 1,2,4-TRIAZOLES.

- YouTube. (2025).

- Gaussian. (1999).

- MDPI. (n.d.).

- Gaussian. (n.d.).

- Gaussian. (n.d.).

Sources

- 1. steeronresearch.com [steeronresearch.com]

- 2. publishing.emanresearch.org [publishing.emanresearch.org]

- 3. quantumgrad.com [quantumgrad.com]

- 4. How to Use Quantum Chemistry for Drug Optimization [eureka.patsnap.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

- 13. elixirpublishers.com [elixirpublishers.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure optimization with stochastic density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. wuxibiology.com [wuxibiology.com]

- 18. mdpi.com [mdpi.com]

- 19. MEP [cup.uni-muenchen.de]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. youtube.com [youtube.com]

- 23. gaussian.com [gaussian.com]

- 24. gaussian.com [gaussian.com]

- 25. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 26. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 27. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Tautomeric Forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

Abstract

The study of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is of paramount importance in the fields of medicinal chemistry and drug development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including its solubility, lipophilicity, and, most critically, its binding affinity to biological targets. This technical guide provides a comprehensive exploration of the potential tautomeric forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest. We will delve into the theoretical underpinnings of tautomerism in 1,2,4-triazole systems, outline robust experimental protocols for the characterization of these forms, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental chemical phenomenon.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antiviral, antifungal, and anticancer agents.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by the prevalent tautomeric form.

Substituted 1,2,4-triazoles can exist in several tautomeric forms due to the mobility of a proton among the nitrogen atoms of the heterocyclic ring.[3] For a 3,5-disubstituted 1,2,4-triazole such as 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, three primary annular tautomers are theoretically possible: the 1H, 2H, and 4H forms. Additionally, the exocyclic amino group introduces the possibility of amino-imino tautomerism. The relative stability of these tautomers is a delicate balance of electronic effects of the substituents, steric interactions, and environmental factors such as solvent polarity and pH.[4][5] An incorrect assignment of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) studies and misguided drug design efforts. Therefore, a rigorous characterization of the tautomeric landscape is a critical step in the development of any 1,2,4-triazole-based therapeutic agent.

Potential Tautomeric Forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

The core structure of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine allows for several potential tautomeric forms. These can be broadly categorized into annular (prototropic) tautomers, involving the migration of a proton between the nitrogen atoms of the triazole ring, and amino-imino tautomers, involving the exocyclic amine group.

Annular Tautomers

For 3,5-disubstituted 1,2,4-triazoles, three annular tautomers are possible, depending on the position of the mobile proton on the triazole ring.[1]

-

1H-tautomer: The proton is located on the N1 nitrogen atom.

-

2H-tautomer: The proton is located on the N2 nitrogen atom.

-

4H-tautomer: The proton is located on the N4 nitrogen atom.

Studies on similar 3-amino-1,2,4-triazole derivatives suggest that the 1H and 2H tautomers are generally more stable than the 4H tautomer.[6] The presence of the electron-donating amino group and the electron-withdrawing nonylsulfanyl group will influence the relative stabilities of these forms.

Amino-Imino Tautomers

In addition to annular tautomerism, the presence of the C5-amino group allows for the possibility of amino-imino tautomerism. In the imino form, the double bond is exocyclic to the triazole ring.

It is important to note that these forms can exist in equilibrium, and the predominant species may vary depending on the physical state (solid or solution) and the surrounding environment.

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous determination of the predominant tautomeric forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for studying tautomeric equilibria in solution.[3][7] The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). The choice of solvent is critical, as it can influence the tautomeric equilibrium.[8]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the N-H protons of the triazole ring and the amino group. If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

-

Advanced NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals to a specific tautomeric structure. ¹⁵N NMR can also provide valuable insights, as the nitrogen chemical shifts are highly sensitive to the position of protonation.[10]

Data Interpretation:

-

The chemical shift of the triazole N-H proton can help differentiate between the 1H, 2H, and 4H tautomers.

-

The difference in the ¹³C chemical shifts of C3 and C5 can also be indicative of the tautomeric form.

-

Integration of the signals corresponding to the different tautomers allows for the determination of their relative populations and the equilibrium constant (KT).

Table 1: Hypothetical NMR Data for Tautomeric Forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO-d₆

| Tautomer | δ ¹H (N-H ring) (ppm) | δ ¹H (NH₂) (ppm) | δ ¹³C (C3) (ppm) | δ ¹³C (C5) (ppm) |

| 1H-form | ~12.5 | ~6.0 | ~155 | ~160 |

| 2H-form | ~13.0 | ~6.2 | ~162 | ~158 |

| 4H-form | ~8.5 | ~6.5 | ~150 | ~152 |

Note: These are estimated values and may vary.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11] This technique can definitively identify the positions of all atoms, including the mobile proton, thereby revealing the specific tautomeric form present in the crystal lattice.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve and refine the crystal structure using standard crystallographic software. The positions of the hydrogen atoms can often be located directly from the difference Fourier map, confirming the tautomeric form.

Data Interpretation:

The resulting crystal structure will provide precise bond lengths and angles, as well as the location of the N-H proton, confirming the dominant tautomer in the solid state.[1][12] It is important to remember that the solid-state structure may not necessarily be the same as the predominant form in solution.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a valuable complementary tool for studying tautomerism.[5][13] These methods can be used to predict the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvent models).

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of all possible tautomers of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.

-

Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

NMR and UV/Vis Spectra Simulation: Simulate the NMR and UV/Vis spectra for the most stable tautomers and compare them with the experimental data to aid in the assignment of the observed signals.[4]

Data Interpretation:

The calculated relative Gibbs free energies (ΔG) of the tautomers can be used to predict their relative populations at equilibrium. A lower ΔG indicates a more stable tautomer.

Table 2: Hypothetical Calculated Relative Gibbs Free Energies (ΔG) of Tautomers

| Tautomer | ΔG (Gas Phase) (kcal/mol) | ΔG (DMSO) (kcal/mol) |

| 1H-form | 0.00 | 0.00 |

| 2H-form | +1.5 | +0.8 |

| 4H-form | +5.0 | +4.2 |

Note: These are illustrative values.

Visualization of Methodologies

The following diagrams, generated using Graphviz, illustrate the workflow for the experimental and computational characterization of the tautomeric forms.

Caption: Experimental workflow for tautomer characterization.

Caption: Potential tautomeric equilibria.

Conclusion and Future Directions

The precise characterization of the tautomeric forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is a critical undertaking for any research or drug development program centered on this molecule. The judicious application of a combination of advanced spectroscopic techniques, particularly NMR and X-ray crystallography, alongside theoretical calculations, provides a robust framework for elucidating the dominant tautomeric species in both the solid state and in solution. A thorough understanding of the tautomeric landscape will enable a more accurate interpretation of biological data, facilitate the design of more potent and selective analogs, and ultimately contribute to the successful development of novel therapeutics. Future studies could explore the influence of a wider range of solvents and pH conditions on the tautomeric equilibrium to better mimic physiological environments.

References

- Borkin, D., et al. (2022). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D.

- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23263-23274.

- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.

- Oziminski, W. P., et al. (2020). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 124(1), 105-115.

- BenchChem. (2025). Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide. BenchChem.

- ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Dolzhenko, A. V., et al. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters, 50(18), 2124-2128.

- BenchChem. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. BenchChem.

- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Magnetic Resonance in Chemistry, 44(11), S3-S23.

- Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-236.

- Al-Masoudi, N. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(1), 193.

- Oziminski, W. P. (2013). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Tetrahedron, 69(15), 3197-3205.

- Al-Hamdani, A. A. S., et al. (2022).

- Hansen, P. E. (2018). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 22(12), 1184-1203.

Sources

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]